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Compound of Interest

Compound Name: 4-Bromo-2,6-dichloropyridine

Cat. No.: B079508 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 4-Bromo-2,6-dichloropyridine. Due to the limited availability of publicly

accessible experimental spectra for this specific molecule, this document presents predicted

data based on established spectroscopic principles and data from structurally similar

compounds. Detailed, standardized experimental protocols for acquiring Nuclear Magnetic

Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data are

also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for 4-Bromo-2,6-
dichloropyridine. These predictions are derived from the analysis of substituent effects on the

pyridine ring and typical values for similar halogenated aromatic compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
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Nucleus
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

¹H ~7.5 - 8.0 Singlet

The two equivalent

protons at the C3 and

C5 positions are

expected to appear as

a single peak due to

the molecule's

symmetry. The exact

shift is influenced by

the solvent.

¹³C ~150 - 155 (C2, C6) Singlet

Carbons bearing

chlorine atoms are

significantly

deshielded.

¹³C ~120 - 125 (C4) Singlet

The carbon atom

attached to the

bromine is expected in

this region.

¹³C ~130 - 135 (C3, C5) Singlet

Carbons adjacent to

the nitrogen and

flanked by

halogenated carbons.

Table 2: Predicted Key FT-IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Vibration Type

~3100 - 3000 Weak C-H stretching (aromatic)

~1550 - 1530 Strong
C=N and C=C stretching

(pyridine ring)

~1420 - 1400 Medium C=C stretching (pyridine ring)

~1100 - 1000 Strong C-Cl stretching

~850 - 750 Strong C-H out-of-plane bending

~600 - 500 Medium C-Br stretching

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Value
Predicted Relative
Abundance

Ion Fragment

225/227/229 High

[M]⁺, [M+2]⁺, [M+4]⁺ Molecular

ion cluster. The isotopic pattern

will be characteristic of one

bromine and two chlorine

atoms.[1]

190/192/194 Moderate

[M-Cl]⁺ Fragment resulting

from the loss of a chlorine

atom.

146/148 Moderate

[M-Br]⁺ or [M-Cl-Cl]⁺. Further

fragmentation would be

needed to distinguish.

111 Moderate

[M-Br-Cl]⁺ Fragment from the

loss of both a bromine and a

chlorine atom.

Experimental Protocols
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Detailed methodologies for acquiring the spectroscopic data are outlined below. These

protocols represent standard procedures and may be adapted based on the specific

instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-15 mg of 4-Bromo-2,6-dichloropyridine in approximately

0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can

influence chemical shifts.

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane

(TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Place the tube in the NMR spectrometer.

Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation

delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio.

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger

number of scans and a longer relaxation delay may be necessary. Proton decoupling is

typically used to simplify the spectrum to singlets for each unique carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr
Pellet Method)

Sample Preparation:

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any absorbed

water, which can interfere with the spectrum.[2][3]

In an agate mortar, grind 1-2 mg of solid 4-Bromo-2,6-dichloropyridine to a fine powder.

[3][4]
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Add approximately 100-200 mg of the dry KBr to the mortar and gently but thoroughly mix

with the sample.[3][4]

Pellet Formation:

Transfer the mixture to a pellet-forming die.

Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes

to form a thin, transparent pellet.[2][3]

Data Acquisition:

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR

spectrometer.

Record a background spectrum of the empty sample compartment.

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.[5] The instrument

software will automatically ratio the sample spectrum to the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) with Electron Ionization (EI)
Sample Introduction: Introduce a small amount of the volatile sample into the mass

spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

The sample is vaporized by heating in a high vacuum environment.[6]

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV).[6][7] This causes the molecules to ionize, forming a molecular ion (M⁺) and

various fragment ions. This is considered a "hard" ionization technique due to the extensive

fragmentation it can cause.[8]

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-

to-charge (m/z) ratio.

Detection: An electron multiplier or other detector records the abundance of each ion at a

specific m/z value, generating the mass spectrum.
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Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Bromo-2,6-dichloropyridine.
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Caption: Workflow for Spectroscopic Analysis of 4-Bromo-2,6-dichloropyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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